N2-Phenoxyacetylguanosine
Description
Contextualization within Guanosine (B1672433) Analogs and Modified Nucleoside Chemistry
N2-Phenoxyacetylguanosine belongs to the broad class of guanosine analogs, which are molecules derived from the natural nucleoside guanosine through chemical modification. medchemexpress.cominvivochem.com The field of modified nucleoside chemistry is vast, with these analogs being integral to developing therapeutics, advanced diagnostic probes, and tools for studying complex biological processes. researchgate.netnih.govmdpi.com The modification of natural nucleosides can alter their properties, affecting factors like base pairing, metabolic stability, and interactions with enzymes. nih.gov
While some guanosine analogs are designed for direct biological effects, such as immunostimulatory or antiviral activities through pathways like Toll-like receptor 7 (TLR7) activation, the primary role of this compound is different. medchemexpress.cominvivochem.com Its identity is rooted in its function as a synthetic intermediate. The phenoxyacetyl group at the N2 position is a protective shield, preventing the reactive amino group from engaging in unwanted side reactions during the automated, cyclical process of oligonucleotide synthesis. biosynth.comumich.eduumich.edu Therefore, it is best understood as a key component in the toolkit for constructing bespoke nucleic acid molecules, rather than an effector molecule itself.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 119824-66-7 invivochem.combiosynth.com |
| Molecular Formula | C18H19N5O7 biosynth.com |
| Molecular Weight | 417.37 g/mol biosynth.com |
| Appearance | Solid invivochem.com |
| Melting Point | 159-160 °C invivochem.com |
| SMILES | C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
| InChI Key | FOOYAXZEBFXEJD-IWCJZZDYSA-N invivochem.com |
Historical Trajectories and Evolution of N-Acyl Protecting Groups in Nucleic Acid Synthesis
The ability to chemically synthesize DNA and RNA oligonucleotides of a defined sequence is a cornerstone of modern biotechnology, a feat made possible by the strategic use of protecting groups. umich.edu The synthesis process involves a series of chemical reactions that elongate the nucleic acid chain one nucleotide at a time; this requires that all reactive functional groups, other than the one intended to react, be temporarily blocked. umich.edubiosyn.com The exocyclic amino groups of adenine, cytosine, and especially the N2-amino group of guanine (B1146940), are nucleophilic and must be protected to ensure the correct formation of phosphodiester bonds. umich.eduumich.edu
The pioneering work of H. Gobind Khorana in the mid-20th century established the fundamental principles of oligonucleotide synthesis, including the "on-off" protection scheme. trilinkbiotech.combiosearchtech.com Khorana's group introduced what became the standard set of N-acyl protecting groups for the nucleobases: benzoyl for adenosine (B11128) and cytidine, and isobutyryl for guanosine. trilinkbiotech.com These groups were robust enough to withstand the conditions of synthesis but required relatively harsh chemical treatments for their final removal.
Over decades, research focused on developing new protecting groups that could be removed under milder conditions, thereby reducing potential damage to the synthesized oligonucleotide, especially for sensitive molecules like RNA. springernature.comumich.edu This led to the introduction of more "labile" protecting groups. The phenoxyacetyl (Pac) group emerged as a valuable alternative for guanosine protection. springernature.com Its lability allows for more facile removal compared to the traditional isobutyryl group, a feature that is particularly advantageous in oligoribonucleotide synthesis, where the 2'-hydroxyl group adds another layer of chemical sensitivity. springernature.comlookchem.com
Table 2: Common N-Acyl Protecting Groups for Guanosine in Oligonucleotide Synthesis
| Protecting Group | Abbreviation | Lability |
|---|---|---|
| Isobutyryl | iBu | Standard |
| Acetyl | Ac | More Labile |
| Phenoxyacetyl | Pac | Labile |
| Dimethylformamidinyl | dmf | Very Labile |
Scholarly Overview of Key Research Avenues for this compound
The predominant application of this compound in scholarly research is as a protected phosphoramidite (B1245037) building block for the solid-phase chemical synthesis of oligonucleotides. biosynth.comspringernature.com Its utility is highlighted in synthetic protocols where mild deprotection conditions are paramount to preserving the integrity of the final product. lookchem.com
Key research avenues involving this compound include:
Oligoribonucleotide Synthesis: Due to the sensitivity of RNA to degradation, the use of labile protecting groups is crucial. The phenoxyacetyl group's ease of removal makes this compound a preferred reagent for synthesizing ribozymes, siRNAs, and other functional RNA molecules. springernature.com
Synthesis of Modified Nucleic Acids: Research into therapeutic and diagnostic oligonucleotides often involves incorporating various chemical modifications to enhance stability, binding affinity, or functionality. This compound serves as the guanosine component in the assembly of these complex, modified nucleic acid chains, which can be used as mRNA probes or aptamers. nih.govresearchgate.net
Antiviral Research: While the protected monomer is not the active agent, it is a critical component for synthesizing oligonucleotides investigated for antiviral properties. Some guanosine-containing sequences are studied for their ability to induce an immune response, such as the production of type I interferons, and this compound is a tool to create these specific sequences for testing. medchemexpress.cominvivochem.com
Structural and Functional Genomics: The synthesis of custom DNA and RNA primers and probes is essential for a wide range of molecular biology techniques, including PCR, sequencing, and gene expression analysis. This compound is used in the synthesis of guanine-containing oligonucleotides for these applications, particularly when specialized, high-purity sequences are required.
In essence, this compound is an enabling tool. Its contribution to science lies in facilitating the reliable and high-fidelity synthesis of specific DNA and RNA sequences that are subsequently used to probe biological systems, diagnose diseases, or act as potential therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O7/c24-6-10-13(26)14(27)17(30-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)7-29-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOYAXZEBFXEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Chemical Derivatization of N2 Phenoxyacetylguanosine
Established Synthetic Pathways for N2-Phenoxyacetylguanosine Preparation
The preparation of this compound relies on well-established methodologies in nucleoside chemistry, primarily involving the protection of the exocyclic amino group of guanosine (B1672433). These methods are designed to achieve high yields and purity, which are critical for subsequent applications, such as oligonucleotide synthesis.
Direct N-Acylation Approaches for Guanosine Exocyclic Amino Protection
Direct N-acylation is a fundamental approach for introducing the phenoxyacetyl group onto the guanosine base. This method typically involves reacting guanosine with an acylating agent, such as phenoxyacetyl chloride or phenoxyacetic anhydride (B1165640), in the presence of a base. acs.orgsemanticscholar.org To circumvent the formation of colored byproducts, particularly in the case of guanosine, a combination of phenoxyacetyl chloride and hydroxybenzotriazole (B1436442) can be employed as the acylating agent. semanticscholar.org This approach generally results in satisfactory yields, often in the range of 60-70%. semanticscholar.org
A key challenge in the direct acylation of unprotected guanosine is the potential for side reactions at the hydroxyl groups of the ribose sugar. To address this, peracylation followed by selective hydrolysis of the O-acyl groups can be performed. However, this adds extra steps to the synthesis.
Application of Transient Protection Methodologies in Nucleoside Synthesis
Transient protection is a highly effective strategy that temporarily masks the hydroxyl groups of the ribose moiety, allowing for selective N-acylation. acs.orgresearchgate.netsci-hub.se The most common approach involves the use of trimethylsilyl (B98337) chloride (TMSCl) in a solvent like anhydrous pyridine. acs.orgresearchgate.netsci-hub.se The TMS groups are introduced to protect the 2', 3', and 5'-hydroxyl groups of guanosine. Following this, the acylating agent, phenoxyacetyl chloride, is added in situ to react with the exocyclic amino group. acs.org
A significant breakthrough in this area identified that transient silylation can also occur at the O6 and amino groups of the guanine (B1146940) base. acs.org This intermediate facilitates a facile reaction with phenoxyacetyl chloride, leading to high yields of this compound. acs.org The silyl (B83357) protecting groups are then readily removed by hydrolysis, for instance, by adding methanol (B129727) and stirring at room temperature, to yield the final product. acs.org This "one-pot" method is advantageous due to its high efficiency and generally high yields. acs.orgsci-hub.se
Optimization of Acylating Agent and Activating Agent Selection in N2-Phenoxyacetylation Reactions
The choice of acylating and activating agents is critical for optimizing the yield and purity of this compound. Phenoxyacetyl chloride is a commonly used acylating agent. acs.org Alternatively, phenoxyacetic anhydride can be utilized, particularly to avoid issues like transamidation when using certain capping agents in oligonucleotide synthesis. oup.com
The activation of the acylating agent can be enhanced by various reagents. For instance, in solid-phase synthesis, the use of 5-(4-nitrophenyl)-1H-tetrazole as an activator has been shown to achieve high coupling yields. oup.com Another approach involves the activation of carboxylic acids, like phenoxyacetic acid, with reagents such as 1,1'-carbonyldiimidazole (B1668759) to form N-acylimidazoles, which then efficiently acylate the nucleoside. nih.gov The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP), 1-hydroxybenzotriazole (B26582) (HOBt), and N-hydroxysuccinimide (HOSu) can also enhance the coupling efficiency in N-acylation reactions. nih.gov
Synthesis of Structurally Modified this compound Derivatives
The synthesis of derivatives of this compound is essential for creating building blocks for modified oligonucleotides and for developing novel therapeutic agents. These modifications often involve the deoxyribose sugar or the selective protection and deprotection of the hydroxyl groups.
Preparation of 2'-Deoxy-N2-Phenoxyacetylguanosine Analogs
The synthesis of 2'-deoxy-N2-phenoxyacetylguanosine is a key step in the preparation of DNA oligonucleotides. The general strategies for N-acylation are similar to those for the ribo-analog. The "transient protection" method using trimethylsilyl chloride is a well-established protocol for the synthesis of N-acylated 2'-deoxynucleosides. sci-hub.se This involves the in situ silylation of the hydroxyl groups of 2'-deoxyguanosine (B1662781) followed by acylation with phenoxyacetyl chloride. lookchem.com
An alternative two-step process involves the initial N- and O-peracylation of 2'-deoxyguanosine, followed by selective saponification of the O-acyl groups to yield the desired N-protected 2'-deoxynucleoside. sci-hub.se Microwave-assisted synthesis has been shown to accelerate these reactions and provide high yields. sci-hub.se
| Derivative | Starting Material | Key Reagents | Reference |
| N2-Phenoxyacetyl-2'-deoxyguanosine | 2'-Deoxyguanosine | Phenoxyacetyl chloride, Trimethylsilyl chloride, Pyridine | lookchem.com |
| N2-Phenoxyacetyl-2'-deoxyguanosine | 2'-Deoxyguanosine | Phenoxyacetic anhydride, DMAP, Pyridine | sci-hub.se |
Strategic Introduction and Removal of Selective Hydroxyl Protecting Groups (e.g., 5'-O-Monomethoxytrityl, 2',3'-O-Silyl)
The selective protection of the hydroxyl groups of this compound is fundamental for its use in oligonucleotide synthesis. The 5'-hydroxyl group is typically protected with an acid-labile group like dimethoxytrityl (DMT) or monomethoxytrityl (MMT). acs.orgmdpi.com This allows for the selective deprotection of the 5'-hydroxyl group during each cycle of solid-phase synthesis. umich.edu
The 2'-hydroxyl group of ribonucleosides requires a protecting group that is stable throughout the synthesis and can be removed at the end without damaging the RNA chain. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS or TBS) group, are widely used for this purpose. atdbio.comcdnsciencepub.com The introduction of the TBDMS group can sometimes lead to a mixture of 2'- and 3'-protected isomers, which may require chromatographic separation. atdbio.com To overcome this, methods involving a 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS) protecting group can be used to selectively introduce a protecting group at the 2'-position. acs.org
The removal of these protecting groups is a critical final step. The MMT and DMT groups are removed with mild acid treatment. mdpi.comcdnsciencepub.com Silyl ethers like TBDMS are typically removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). atdbio.comcdnsciencepub.com
| Protected Derivative | Protecting Group | Reagents for Introduction | Reagents for Removal | Reference |
| 5'-O-Monomethoxytrityl-N2-phenoxyacetylguanosine | Monomethoxytrityl (MMT) | Monomethoxytrityl chloride, Pyridine | Mild acid (e.g., acetic acid) | mdpi.com |
| 5'-O-Dimethoxytrityl-N2-phenoxyacetylguanosine | Dimethoxytrityl (DMT) | Dimethoxytrityl chloride, Pyridine | Mild acid (e.g., trichloroacetic acid) | acs.org |
| 2'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-phenoxyacetylguanosine | tert-Butyldimethylsilyl (TBDMS) | TBDMS chloride, Silver nitrate (B79036) or an organic catalyst | Tetrabutylammonium fluoride (TBAF) | atdbio.comnih.gov |
| 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)-N2-phenoxyacetylguanosine | Tetraisopropyldisiloxane-1,3-diyl (TIPDS) | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, Pyridine | Tetrabutylammonium fluoride (TBAF) | acs.org |
Synthesis of Activated Phosphoramidite (B1245037) Derivatives for Oligonucleotide Assembly
The incorporation of this compound into synthetic RNA or DNA sequences is achieved via the phosphoramidite method, a cornerstone of modern oligonucleotide synthesis. tcichemicals.com This requires the conversion of the protected nucleoside into a phosphoramidite derivative, a stable yet reactive monomer ready for automated solid-phase synthesis. The synthesis of these activated monomers is a multi-step process that involves the protection of other reactive groups on the nucleoside to ensure site-specific reactions.
The primary strategy involves the initial protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMTr) group, which can be removed under mild acidic conditions during the synthesis cycle. umich.edu Following this, the 3'-hydroxyl group is phosphitylated. This reaction is commonly performed using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA) and a catalyst like 1-methylimidazole. nih.gov
For instance, the synthesis of 5′-O-(Dimethoxytrityl)-2′-O-(o-nitrobenzyl)-N2-phenoxyacetylguanosine 3′-N,N-Diisopropyl(cyanoethyl)phosphoramidite has been achieved with a 77% yield. nih.gov Similarly, other derivatives, such as those with a 2′-O-imino-2-propanoic acid ethyl ester group, can be phosphitylated at the 3'-position to yield the corresponding phosphoramidite monomer in yields around 69%. acs.org These phosphoramidite derivatives are then used in automated synthesizers, where they are coupled to the growing oligonucleotide chain using an activator. While 1H-tetrazole has been a standard activator, alternatives like 4,5-dicyanoimidazole (B129182) (DCI) have been shown to increase the rate of the coupling reaction. oup.comgoogle.com
| Starting Material | Phosphitylating Agent | Base/Catalyst | Yield | Reference |
|---|---|---|---|---|
| 5′-O-(DMTr)-2′-O-(o-nitrobenzyl)-N2-phenoxyacetylguanosine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA, 1-Methylimidazole | 77% | nih.gov |
| 5′-O-(DMTr)-2′-O-(α-methyl-o-nitrobenzyl)-N2-phenoxyacetylguanosine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA, 1-Methylimidazole | 63% | nih.gov |
| 5′-O-(DMTr)-N2-phenoxyacetyl-2′-O-imino-2-propanoic acid ethyl ester guanosine | (2-Cyanoethoxy)(diisopropylamino)phosphine | Not Specified | 69% | acs.org |
Investigation of this compound Chemical Reactivity and Transformation Pathways
The chemical reactivity of this compound is central to its utility. The phenoxyacetyl group provides stable protection during synthetic manipulations but can be removed under specific, mild conditions. The ribose and purine (B94841) moieties also remain amenable to further chemical transformations.
Phosphorylation Reactions Leading to Nucleotide Derivatives
Phosphorylation converts the this compound nucleoside into a nucleotide derivative by adding one or more phosphate (B84403) groups to a hydroxyl moiety, most commonly at the 5'-position. These resulting nucleotide analogs are valuable as probes in biochemical assays or as precursors for enzymatic ligation. The synthesis of guanosine monophosphate (GMP) derivatives often requires a protected nucleoside to prevent unwanted side reactions, such as phosphorylation on the guanine base itself. researchgate.net
A typical laboratory synthesis involves the use of a phosphorylating agent like phosphoryl chloride (POCl₃) or other activated phosphorus compounds. The reaction is carefully controlled to direct phosphorylation to the desired hydroxyl group, which is often the 5'-OH due to its higher reactivity. Following the initial phosphorylation, subsequent enzymatic or chemical steps can be used to generate the corresponding di- and triphosphates. The resulting this compound nucleotide derivatives can then be used to study biological processes, such as the role of guanine nucleotides in protein synthesis. nih.gov
Mechanisms and Kinetics of Phenoxyacetyl Moiety Hydrolysis
The removal of the N2-phenoxyacetyl group is a critical final step in oligonucleotide synthesis. The lability of this group under mild basic conditions is its primary advantage over more traditional protecting groups like isobutyryl or benzoyl, which often require harsh, prolonged treatment with hot ammonia (B1221849). umich.eduoup.com The hydrolysis mechanism proceeds via nucleophilic attack of an amine (e.g., ammonia or methylamine) on the carbonyl carbon of the phenoxyacetyl group, leading to the cleavage of the amide bond and regeneration of the free amino group on the guanine base.
Kinetic studies have demonstrated the rapid removal of the phenoxyacetyl group. It is approximately 230 times more labile than the N2-isobutyryl group when treated with methylamine (B109427) in ethanol. researchgate.net In a solution of aqueous ammonia and ethanol, the half-life for the deprotection of N2-phenoxyacetyl guanosine is significantly shorter than that for N2-isobutyryl guanosine, allowing for the complete removal of the protecting group in under four hours at room temperature. oup.comsemanticscholar.org This mild deprotection is particularly important for the synthesis of oligonucleotides containing sensitive or modified bases.
| N-Acyl Protecting Group | Nucleoside | Deprotection Conditions | Half-life (t₁/₂) | Reference |
|---|---|---|---|---|
| Phenoxyacetyl | Guanosine | NH₄OH (29%)/Ethanol (1/1) | 20 min | semanticscholar.org |
| Isobutyryl | Guanosine | NH₄OH (29%)/Ethanol (1/1) | 210 min | semanticscholar.org |
| Acetyl | Cytosine | NH₄OH (29%)/Ethanol (1/1) | 10 min | semanticscholar.org |
| Phenoxyacetyl | Deoxyguanosine | 29% NH₄OH at RT | < 4 hours (complete) | oup.com |
Electrophilic Halogenation Reactions (e.g., Bromination)
The purine ring of this compound is susceptible to electrophilic attack, with the C8 position being the most reactive site for halogenation. The introduction of a halogen, such as bromine, at this position creates a valuable synthetic handle for further modifications via cross-coupling reactions. nih.gov
The bromination of protected guanosine derivatives can be carried out efficiently using various brominating agents. For instance, treating a fully protected guanosine derivative (e.g., 2′,3′,5′-tri-O-acetylguanosine) with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in an aprotic solvent like dichloromethane (B109758) results in the smooth formation of the 8-bromo derivative in high yield (98%). nih.gov Another effective reagent is sodium monobromoisocyanurate (SMBI), which has been successfully used to brominate N2-Phenoxyacetyl-5'-O-monomethoxytrityl-guanosine. mdpi.com These reactions provide a direct route to 8-bromo-N2-phenoxyacetylguanosine, a key intermediate for synthesizing a wide array of C8-substituted guanosine analogs. researchgate.net
| Substrate | Brominating Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| 2′,3′,5′-tri-O-acetylguanosine | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | CH₂Cl₂ | 98% | nih.gov |
| N2-Phenoxyacetyl-5'-O-monomethoxytrityl-guanosine | Sodium monobromoisocyanurate (SMBI) | Not Specified | Not Specified | mdpi.com |
N2 Phenoxyacetylguanosine As a Fundamental Building Block in Oligonucleotide and Nucleic Acid Construct Synthesis
Integration into Solid-Phase Oligonucleotide Synthesis Protocols
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, allowing for the precise, automated assembly of nucleic acid chains. N2-Phenoxyacetylguanosine plays a critical role in this process, particularly in the synthesis of RNA and its analogs.
Functionality as an Exocyclic Amino Protecting Group for Guanine (B1146940) Residues
During oligonucleotide synthesis, the reactive functional groups of the nucleoside building blocks must be temporarily blocked or "protected" to prevent unwanted side reactions. The exocyclic amino group of guanine is particularly susceptible to modification. The phenoxyacetyl (Pac) group in this compound serves as a labile protecting group for this amino function. oup.comlookchem.com This protection is crucial for directing the synthesis to proceed only at the desired 5'-hydroxyl group of the growing oligonucleotide chain. sigmaaldrich.com
The use of phenoxyacetyl as a protecting group for guanosine (B1672433) and adenosine (B11128) nucleosides has been instrumental in the efficient solid-phase synthesis of oligoribonucleotides, including complex sequences like ribozymes. lookchem.com The lability of the Pac group is a key advantage, as it can be readily removed under mild basic conditions, such as treatment with ammonia (B1221849), at the completion of the synthesis without damaging the integrity of the newly synthesized RNA molecule. oup.com
Methodological Refinements for Efficient Capping Reactions During Polymer Assembly
In solid-phase oligonucleotide synthesis, a "capping" step is essential after each coupling cycle. biotage.comgoogle.com This step serves to block any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling reactions and thus minimizing the formation of deletion mutants (shorter-than-desired sequences). sigmaaldrich.combiotage.com
A common capping agent is acetic anhydride (B1165640). However, when using this compound, the use of acetic anhydride with 4-dimethylaminopyridine (B28879) as an activator can lead to an undesirable side reaction known as transamidation. To circumvent this issue, a methodological refinement involves the use of phenoxyacetic anhydride in place of acetic anhydride for the capping reaction. oup.com This modification prevents the unwanted transamidation of the N2-phenoxyacetylguanine, ensuring the fidelity of the synthesized oligonucleotide. oup.com Further optimization has shown that using N-methylimidazole instead of 4-dimethylaminopyridine as the activator for the capping reaction also minimizes modification reactions. oup.com
Controlled Synthesis of Oligoribonucleotides and Their Modified Analogs
The application of this compound, in conjunction with other appropriately protected ribonucleoside phosphoramidites, enables the controlled and efficient synthesis of oligoribonucleotides. lookchem.com Its compatibility with standard solid-phase synthesis protocols has made it a valuable building block for creating a wide array of RNA molecules. biosynth.comnih.gov
Furthermore, this compound has been utilized in the synthesis of modified oligoribonucleotides. For instance, it has been incorporated into protocols for synthesizing RNA sequences containing specific 2'-O-methylations. oup.com It has also been employed in the preparation of oligoribonucleotides with modified backbones, such as those containing a 2′-amino-5′-S-phosphorothiolate linkage. acs.orgnih.gov These modifications are often introduced to enhance the stability, binding affinity, or functional properties of the resulting RNA molecules for various research and therapeutic applications.
Advanced Synthetic Applications in Nucleic Acid Design
Beyond its role in standard oligonucleotide synthesis, this compound is a key component in the creation of more complex and specialized nucleic acid constructs, pushing the boundaries of nucleic acid chemistry and its applications.
Utilization in the Preparation of Morpholino Nucleic Acid Derivatives
Morpholino nucleic acids, or morpholinos, are synthetic analogs of nucleic acids that have a modified backbone structure. Instead of a ribose or deoxyribose sugar, they are built upon a backbone of morpholine (B109124) rings. This modification confers exceptional stability against nuclease degradation. This compound is a crucial starting material in the synthesis of the guanine-containing morpholino monomers. epo.orgpatsnap.comgoogleapis.com The synthesis of morpholino nucleic acid derivatives often begins with the production of this compound. epo.orgpatsnap.com
Development of Antisense Oligomer Constructs for Research Purposes
Antisense oligonucleotides are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) molecule, thereby modulating gene expression. nih.govfrontiersin.orgnih.gov The development of effective antisense therapies often relies on chemical modifications to the oligonucleotide to enhance its stability, binding affinity, and cellular uptake. beilstein-journals.org
Engineering of Oligonucleotides Incorporating Modified Backbones (e.g., 2′-Amino-5′-S-phosphorothiolate Linkages)
The chemical synthesis of oligonucleotides with modified backbones is a cornerstone of modern nucleic acid research, enabling the creation of analogs with unique biological and therapeutic properties. One such modification, the 2′-amino-5′-S-phosphorothiolate linkage, introduces both a 2′-amino group and a 5′-thioether into the sugar-phosphate backbone. This combination of modifications has been explored for its potential to probe RNA structure and function, and as a component of therapeutic agents. nih.govacs.orgnih.govnih.gov The synthesis of these complex molecules relies on the availability of appropriately protected nucleoside building blocks, with this compound serving as a critical starting material for the guanosine components.
The phenoxyacetyl (PAC) group is a valuable protecting group for the exocyclic amine of guanine during oligonucleotide synthesis. Its utility is highlighted in various synthetic strategies, including those for preparing oligonucleotides with modified backbones. oup.comumich.edu In the context of 2′-amino-5′-S-phosphorothiolate linkages, this compound is a key precursor for the synthesis of guanosine-containing synthons used in both solution-phase and solid-phase approaches. acs.orgnih.gov
Detailed research has demonstrated the successful synthesis of oligoribonucleotides containing a photocaged 2′-amino-5′-S-phosphorothiolate linkage. acs.orgnih.govnih.gov These efforts have underscored the importance of robust synthetic routes to the constituent dinucleotide and trinucleotide units. In one established solution-phase strategy, 5′-O-Dimethoxytrityl-N2-phenoxyacetylguanosine serves as the starting point for the preparation of a 2′,3′-O-bis(tert-butyldimethylsilyl)-guanosine derivative. acs.org This intermediate is then coupled with a 5′-S-phosphoramidite to form a dinucleotide containing the critical phosphorothiolate (B1257650) linkage.
Furthermore, the phenoxyacetyl protecting group on guanosine is compatible with the conditions required for the synthesis of other modified backbones, such as phosphorodithioates. For instance, 5′-O-(4,4-Dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-N2-phenoxyacetylguanosine has been successfully converted into a 3′-phosphorothioamidite building block for automated solid-phase synthesis. nih.gov This demonstrates the versatility of this compound as a fundamental component in the construction of various non-natural nucleic acid constructs.
The synthesis of oligonucleotides containing the 2′-amino-5′-S-phosphorothiolate modification often involves a multi-step process that may include the use of photocleavable protecting groups on the 2'-amino function to facilitate controlled synthesis and subsequent functional studies. nih.govacs.orgnih.govnih.gov The stability of the N2-phenoxyacetyl group under these varied reaction conditions makes it a suitable choice for complex synthetic schemes.
Below is a table summarizing key compounds derived from or related to this compound that are utilized in the synthesis of modified oligonucleotides.
| Compound Name | Role in Synthesis | Reference(s) |
| 5′-O-Dimethoxytrityl-N2-phenoxyacetylguanosine | A key starting material for the preparation of protected guanosine derivatives used in the solution-phase synthesis of dinucleotides containing a 2′-amino-5′-S-phosphorothiolate linkage. | acs.org |
| 5′-O-(4,4-Dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-N2-phenoxyacetylguanosine | A protected guanosine derivative used as a precursor for the synthesis of phosphoramidite (B1245037) building blocks for solid-phase oligonucleotide synthesis. | nih.gov |
| 5′-O-(4,4-Dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-N2-phenoxyacetylguanosine 3′-N,N-dimethyl-S-(2,4-dichlorobenzyl) phosphorothioamidite | A phosphoramidite synthon derived from this compound, designed for incorporation into oligonucleotides with modified backbones via automated solid-phase synthesis. This specific building block is for creating phosphorodithioate (B1214789) linkages but illustrates the utility of the PAC-protected guanosine. | nih.gov |
| 2′,3′-O-bis(tert-butyldimethylsilyl)-guanosine derivative | An intermediate synthesized from 5′-O-Dimethoxytrityl-N2-phenoxyacetylguanosine, which is subsequently used in coupling reactions to form dinucleotides with modified backbones. | acs.org |
Mechanistic Investigations and Advanced Biological Research Applications of N2 Phenoxyacetylguanosine
Elucidation of Biological Activity and Immunomodulatory Mechanisms
N2-Phenoxyacetylguanosine is a synthetic guanosine (B1672433) analog that has garnered significant attention for its potent immunostimulatory properties. medchemexpress.commedchemexpress.com Its biological activity is primarily mediated through the activation of the innate immune system, a critical first line of defense against pathogens.
Characterization of Immunostimulatory Potentials
The immunostimulatory capacity of this compound is fundamentally linked to its function as an agonist for Toll-like receptor 7 (TLR7). medchemexpress.commedchemexpress.commedchemexpress.com TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA, a common molecular signature of viral pathogens. medchemexpress.comnih.gov By mimicking viral components, this compound activates TLR7, thereby triggering a robust immune response. medchemexpress.commedchemexpress.com
This activation is not a surface-level interaction; it necessitates the compound's internalization and delivery to the endosomal compartment where TLR7 resides. medchemexpress.comnih.gov Studies have demonstrated that the immunostimulatory effects of guanosine analogs like this compound are dependent on endosomal maturation. medchemexpress.comnih.gov This targeted activation of an intracellular receptor highlights a sophisticated mechanism for initiating an immune cascade. The resulting immune response encompasses both humoral and cellular immunity, indicating a broad-spectrum activation of the body's defense systems. medchemexpress.comnih.gov A key outcome of this stimulation is the induction of type I interferons (IFNs), which are critical cytokines in antiviral defense. medchemexpress.commedchemexpress.comnih.gov
Pathways of Cytokine Production Modulation
The activation of TLR7 by this compound initiates a well-defined signaling cascade that leads to the production of a variety of cytokines. This process is primarily mediated through the MyD88-dependent signaling pathway, a central adaptor protein for most TLRs. frontiersin.org Upon TLR7 engagement, MyD88 recruits and activates a series of downstream proteins, including interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). frontiersin.org
This signaling cascade culminates in the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). medchemexpress.comfrontiersin.orgd-nb.info The activation of NF-κB is a critical step for the induction of pro-inflammatory cytokines. frontiersin.orgd-nb.info In human peripheral blood leukocytes, guanosine analogs have been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12). nih.govresearchgate.net In mouse models, stimulation of bone marrow-derived macrophages with TLR7 agonists led to the production of IL-6 and IL-12. nih.govresearchgate.net
The cytokine profile induced by TLR7 agonists like this compound can be extensive and is crucial for orchestrating an effective immune response, though excessive production can lead to a "cytokine storm." frontiersin.orgnih.gov
Table 1: Cytokines Induced by TLR7 Agonists
| Cytokine | Function | Reference |
|---|---|---|
| Type I Interferons (IFN-α/β) | Potent antiviral activity, activation of other immune cells. | medchemexpress.commedchemexpress.comnih.gov |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine, involved in B cell differentiation. | nih.govresearchgate.netnih.gov |
| Interleukin-12 (IL-12) | Promotes the differentiation of T helper 1 (Th1) cells, crucial for cell-mediated immunity. | nih.govresearchgate.netjsltr.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine with a wide range of effects, including induction of apoptosis in tumor cells. | nih.govresearchgate.net |
| Interleukin-1β (IL-1β) | Potent pro-inflammatory cytokine. | frontiersin.orgnih.gov |
This table is illustrative of cytokines typically induced by TLR7 agonists and is based on studies of guanosine analogs and other TLR7 ligands.
Research into Activation Mechanisms of Immune Cell Subsets
The expression of TLR7 is not ubiquitous across all immune cells; it is predominantly found in specific subsets, which are therefore the primary targets of this compound. The main immune cell types that express TLR7 and are activated by its agonists are plasmacytoid dendritic cells (pDCs) and B cells. medchemexpress.comfrontiersin.orgfrontiersin.orgwikipedia.org
Plasmacytoid Dendritic Cells (pDCs): These cells are specialized in producing vast quantities of type I interferons in response to viral infections, a function directly triggered by TLR7 activation. frontiersin.orgfrontiersin.orgwikipedia.orgplos.org Upon stimulation with TLR7 agonists, pDCs mature, upregulate costimulatory molecules, and secrete IFN-α, which in turn activates other immune cells like natural killer (NK) cells, T cells, and conventional dendritic cells (cDCs). frontiersin.orgfrontiersin.orgwikipedia.org
B Cells: TLR7 activation in B cells has a direct B-cell-stimulating activity. medchemexpress.com This can lead to B cell proliferation, differentiation into antibody-producing plasma cells, and enhanced humoral immunity. medchemexpress.comnih.gov
Macrophages and Conventional Dendritic Cells (cDCs): While TLR7 expression is lower in these cells compared to pDCs, they can still be activated by TLR7 agonists. nih.govresearchgate.net Studies on guanosine analogs have shown that they can induce the production of pro-inflammatory cytokines like IL-6 and IL-12 from bone marrow-derived macrophages. nih.govresearchgate.net Furthermore, these analogs can upregulate the expression of major histocompatibility complex (MHC) class I and II molecules and costimulatory molecules on dendritic cells, enhancing their ability to present antigens to T cells. nih.govresearchgate.netfrontiersin.org
Table 2: Activation of Immune Cell Subsets by TLR7 Agonists
| Immune Cell Subset | Key Activation Outcomes | Reference |
|---|---|---|
| Plasmacytoid Dendritic Cells (pDCs) | High production of Type I IFNs, maturation, upregulation of costimulatory molecules. | frontiersin.orgfrontiersin.orgwikipedia.orgplos.org |
| B Cells | Proliferation, differentiation into plasma cells, antibody production. | medchemexpress.comnih.gov |
| Macrophages | Production of pro-inflammatory cytokines (e.g., IL-6, IL-12). | nih.govresearchgate.netnih.gov |
This table summarizes the general effects of TLR7 agonists on different immune cell subsets.
Exploration as a Molecular Probe for Nucleic Acid Interactions and Cellular Processes
While this compound is primarily recognized for its immunological effects, its structural similarity to guanosine suggests potential applications as a molecular probe in the study of nucleic acids. However, it is crucial to distinguish it from its deoxyribonucleoside counterpart, N2-Phenoxyacetyl-2'-deoxyguanosine, which is more directly implicated in DNA-related research. The available scientific literature does not provide extensive details on the use of this compound (the ribonucleoside) specifically as a probe for DNA interactions. Its utility appears to be more aligned with the study of RNA. myskinrecipes.com
Investigation of DNA-Protein Recognition and Binding Dynamics
There is limited direct evidence in the reviewed literature to suggest that this compound is widely used as a molecular probe for investigating DNA-protein recognition and binding dynamics. Such studies typically employ modified deoxynucleotides that can be incorporated into DNA strands. The 2'-hydroxyl group in the ribose of this compound makes it a component of RNA, not DNA.
The related compound, N2-Phenoxyacetyl-2'-deoxyguanosine, is more relevant in this context. Modified deoxynucleosides are instrumental in techniques like electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP) to study the binding of proteins to specific DNA sequences. frontiersin.org These methods help in identifying the precise DNA sequences that transcription factors and other DNA-binding proteins recognize. frontiersin.org
Contribution to the Understanding of DNA Damage and Repair Mechanisms
Similarly, the contribution of this compound to the understanding of DNA damage and repair mechanisms is not well-documented. Research in this field heavily relies on compounds that can either induce DNA damage or act as analogs of damaged DNA bases to study the activity of repair enzymes.
N2-Phenoxyacetyl-2'-deoxyguanosine, the deoxyribose form, has been noted for its utility in understanding the mechanisms of DNA damage and repair. medchemexpress.com The study of how DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and double-strand break repair (homologous recombination and non-homologous end joining), handle DNA containing modified bases is crucial for understanding carcinogenesis and developing cancer therapies. nih.govlookchem.compreprints.org The incorporation of modified deoxynucleosides can help to elucidate the substrate specificity and mechanism of various DNA repair enzymes. nih.govlookchem.com
In contrast, the primary research focus for this compound remains centered on its immunomodulatory properties through TLR7 activation. Its potential use as a molecular probe for RNA structure, function, and interactions with RNA-binding proteins is a more plausible, though less documented, area of application. myskinrecipes.com
Analysis of Compound Interference with DNA Replication and Transcription Processes
While direct studies detailing the interference of this compound with DNA replication are not extensively documented in the provided search results, the broader context of N2-modified guanosine analogs suggests potential interactions. Research on other N2-alkyl-dG lesions indicates that modifications at the N2 position of guanine (B1146940) can influence DNA replication. For instance, studies on N2-alkyl-2'-deoxyguanosine lesions have shown that such adducts can be bypassed by DNA polymerases, with DNA Polymerase II in E. coli playing a significant role. nih.gov The efficiency of this bypass can be dependent on the size of the alkyl group. nih.gov
Guanosine analogs, in a more general sense, are known to have biological activities that can impact DNA synthesis. medchemexpress.com Some are recognized for their immunostimulatory properties and their ability to induce type I interferons, which have antiviral effects. medchemexpress.com These activities often rely on the activation of specific cellular pathways. medchemexpress.com The structural similarity of this compound to these compounds suggests it could have a role in modulating DNA-related processes, though specific research is required to elucidate the precise mechanisms.
The interference between transcription and DNA replication is a known source of genomic instability. nih.gov Factors that modulate transcription, such as this compound's demonstrated effects on riboswitches, could indirectly influence replication fork stability, particularly in gene-rich regions. nih.gov However, direct evidence linking this compound to the formation of RNA-DNA hybrids (R-loops) or replication fork collapse is not available in the current literature. nih.gov
Structural and Functional Analysis in RNA-Ligand Systems
The most significant research applications of this compound lie in its interaction with RNA, particularly guanine riboswitches. Riboswitches are structured RNA elements that regulate gene expression by binding to specific small molecules, inducing conformational changes that control transcription or translation. plos.orgnih.gov
This compound has been shown to bind with high affinity to the guanine riboswitch of Bacillus subtilis (B. subtilis). nih.gov Isothermal titration calorimetry (ITC) has been a key technique in quantifying these interactions. For instance, this compound exhibits a substantially higher affinity for the wild-type guanine riboswitch (GR RNA) than N2-acetylguanine. nih.gov
The binding affinity of this compound has been compared to the natural ligand, guanine, and other analogs across different riboswitch constructs. These studies reveal that modifications at the C2 position of guanine can yield compounds that rival the binding affinity of guanine itself. nih.govnih.gov
| Ligand | Riboswitch Construct | Binding Affinity (K D ) | Relative Affinity (K rel ) | Reference |
| Guanine | Wild-type GR | ~5 nM | 1 | nih.gov |
| This compound | Wild-type GR | ~300 nM | Weaker than guanine | nih.gov |
| Guanine | GR(A19C-U77G) | 0.85 ± 0.31 nM | 1 | nih.gov |
| This compound | GR(A19C-U77G) | ~2.21 nM | ~2.6-fold weaker than guanine | nih.govresearchgate.net |
| This compound | GR(C74U) | 7.5 ± 0.8 µM | - | nih.gov |
This table presents binding affinity data for this compound and guanine with different guanine riboswitch constructs.
A surprising discovery from the study of C2-modified guanines, including N2-acetylguanine which is structurally related to this compound, is their ability to significantly remodel the ligand-binding pocket of the guanine riboswitch. nih.govnih.gov Upon binding, these analogs cause the expulsion of a key nucleotide, C74, from its typical stacked position within the riboswitch structure. nih.gov This displacement makes the bound ligand more accessible to the solvent. nih.gov
Modifications at the N2 position of guanine have a profound impact on the specificity and affinity of ligand binding to the guanine riboswitch. The N2-amino group of guanine typically forms hydrogen bonds with U51 and C74 in the binding pocket. nih.gov An N2-modification necessitates the disruption of at least one of these interactions. nih.gov
The research shows that this compound is less sensitive to the identity of the nucleotide at position 74. nih.gov While a C74U mutation abrogates guanine binding, this compound can still bind to this mutant with a measurable, albeit reduced, affinity (K D of 7.5 ± 0.8 µM). nih.gov This suggests that N2-modified guanine derivatives might be capable of binding to other purine (B94841) riboswitches, such as adenine-responsive ones, that naturally have a uridine (B1682114) at that position. nih.gov
The nature of the N2-substituent is critical. Structure-activity relationship studies have explored a variety of C2-modified purines, revealing a diverse set of compounds that can bind to the guanine riboswitch aptamer with affinities in the low micromolar range. nih.gov This highlights the N2 position as a promising site for medicinal chemistry efforts to develop novel compounds targeting purine riboswitches. nih.govnih.gov
A key functional consequence of ligand binding to the guanine riboswitch is the modulation of transcriptional termination. nih.gov this compound has been shown to be an effective regulator of this process. nih.gov In vitro transcription termination assays have demonstrated that several C2-modified guanine analogs, including this compound, can promote transcriptional termination at levels comparable to the natural ligand, guanine. nih.govnih.gov
The efficiency of transcriptional termination by these analogs generally correlates with their binding affinities. nih.gov For instance, N2-Phenoxyacetylguanine and N2-isobutyrylguanine, which bind with high affinity, perform almost as well as guanine in terminating transcription. nih.gov These findings are significant as they open up a new chemical space for the design of antimicrobial agents that function by targeting purine riboswitches. nih.govnih.gov
| Compound | Riboswitch Target | Concentration | Transcriptional Termination Activity | Reference |
| Guanine | Wild-type xpt riboswitch | 20 µM | Active | nih.gov |
| This compound | Wild-type xpt riboswitch | 20 µM | Active, similar to guanine | nih.gov |
| Guanine | xpt/yxjA chimeric riboswitch | 20 µM | Robust termination | nih.gov |
| This compound | xpt/yxjA chimeric riboswitch | 20 µM | Robust termination, similar to guanine | nih.gov |
This table summarizes the ability of this compound to modulate transcriptional termination in comparison to guanine.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Purification and Isolation
The purification of N2-Phenoxyacetylguanosine and its intermediates often relies on chromatographic methods that separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Silica (B1680970) Gel Chromatography: This is a widely employed technique for the purification of this compound derivatives. For instance, in the synthesis of related compounds, silica-gel chromatography is effective in separating isomeric mixtures. umich.edu The choice of solvent system is critical for achieving optimal separation. While specific solvent systems for the parent this compound are not detailed in the provided search results, the general principle involves using a mixture of polar and non-polar solvents, with the polarity adjusted to control the elution of the target compound.
Flash Chromatography: A variation of silica gel chromatography, flash chromatography, utilizes pressure to speed up the separation process, making it a rapid and efficient method for purification.
In the synthesis of a 5'-O-protected derivative of this compound, purification was achieved using neutral silica gel. This is particularly important for acid-sensitive compounds, as standard silica gel can be slightly acidic. The use of neutral silica gel prevents the degradation of the target molecule during the purification process. acs.org
| Technique | Stationary Phase | Application | Reference |
| Silica Gel Chromatography | Silica Gel | Separation of 2'- and 3'-O-isomers of protected nucleosides. | umich.edu |
| Neutral Silica Gel Chromatography | Neutral Silica Gel | Purification of acid-sensitive this compound derivatives. | acs.org |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It is instrumental in confirming the identity and elucidating the precise arrangement of atoms within the this compound molecule. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR techniques are utilized.
In the characterization of derivatives of this compound, ¹H and ¹³C NMR data are crucial for confirming the successful synthesis and purity of the compounds. acs.org For example, specific proton (¹H) and carbon (¹³C) chemical shifts, as well as coupling constants, provide a unique fingerprint of the molecule and its various functional groups, including the phenoxyacetyl moiety, the guanosine (B1672433) base, and the ribose sugar. acs.org
While the full spectral data for this compound is not available in the provided results, a 2021 study on a related compound, N2-phenoxyacetyl-2′-O-imino-2-propanoic acid ethyl ester, reported detailed ¹H and ¹³C NMR data, which would be comparable for identifying the core structural features of this compound. acs.org
Table of Expected NMR Signals for this compound Derivatives: This table is illustrative and based on general knowledge and data from related compounds.
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |
| ¹H | Aromatic protons (phenoxy group) | 6.8 - 7.5 |
| ¹H | Methylene protons (-CH₂-) | ~4.5 - 5.0 |
| ¹H | Anomeric proton (H-1') | ~5.8 - 6.2 |
| ¹H | Ribose protons (H-2' to H-5') | ~3.5 - 4.5 |
| ¹³C | Carbonyl carbon (-C=O) | ~165 - 175 |
| ¹³C | Aromatic carbons | ~115 - 160 |
| ¹³C | Ribose carbons | ~60 - 90 |
Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a vital tool for confirming the molecular weight of this compound and for identifying and quantifying any impurities.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. In the characterization of a derivative of this compound, HRMS using Atmospheric Pressure Chemical Ionization (APCI) was employed to confirm the calculated molecular weight. acs.org For instance, the calculated mass for the [M+H]⁺ ion of a related compound was 632.2454, and the found mass was 632.2451, demonstrating a high degree of accuracy. acs.org
Mass spectrometry is also a sensitive method for impurity profiling, capable of detecting even trace amounts of by-products or starting materials remaining after purification.
Future Research Directions and Theoretical Perspectives in N2 Phenoxyacetylguanosine Studies
Design and Synthesis of Novel N2-Phenoxyacetylguanosine Derivatives for Enhanced Specificity
Future work will likely focus on the rational design and chemical synthesis of new this compound derivatives to improve their specificity and binding affinity for biological targets. Building on the knowledge that modifications at the C2 position of guanine (B1146940) can be favorable for molecular interactions, researchers can explore a variety of synthetic strategies. mdpi.com The phenoxyacetyl group itself offers a scaffold that can be systematically altered. For instance, different substituents can be added to the phenyl ring to modulate electronic properties and steric bulk, potentially enhancing interactions with target proteins or RNA.
Synthetic approaches may include:
The goal of these synthetic efforts is to create a library of derivatives. These new compounds can then be tested to identify those with improved specificity for known targets, such as Toll-like receptor 7 (TLR7) or RNA riboswitches, and to reduce off-target effects, thereby creating more precise molecular probes and potential therapeutic leads. mdpi.comresearchgate.netmedchemexpress.com The synthesis of such derivatives is often a multi-step process, starting from commercially available precursors and employing various protecting groups to ensure regioselectivity. acs.orggoogle.com
Application of Advanced Computational Modeling and Molecular Dynamics Simulations for Interaction Prediction
Computational methods are becoming indispensable in modern drug discovery and molecular biology, and they are expected to play a crucial role in advancing the study of this compound. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations can provide profound insights into how this compound and its derivatives interact with their biological targets at an atomic level. scripps.edunih.govnih.gov
Key applications include:
These computational approaches can guide the rational design of new derivatives by predicting which modifications are most likely to enhance binding or specificity, thereby saving significant time and resources in the lab. nih.gov
Integration into High-Throughput Screening Platforms for Discovery of Novel Biological Targets
High-Throughput Screening (HTS) provides a powerful platform for systematically testing large numbers of compounds for their ability to modulate a specific biological process. nih.gov Integrating a library of this compound derivatives into HTS campaigns is a logical next step for discovering novel biological targets and expanding the compound's known activities. plos.orgnih.gov
The HTS process typically involves several stages:
Such screening efforts are not limited to known targets. Phenotypic screens, where compounds are tested for their ability to induce a specific cellular phenotype (e.g., inhibiting viral replication or inducing cancer cell death), can be employed without prior knowledge of the molecular target. nih.gov This "forward chemical genetics" approach is particularly valuable for uncovering entirely new mechanisms of action and identifying novel therapeutic targets for this compound and its analogs. nih.gov
Comprehensive Elucidation of Broader Biological System Impacts Beyond Initial Discoveries
Initial studies indicate that this compound and related guanosine analogs can act as immunostimulants via TLR7 activation and may target bacterial riboswitches. mdpi.commedchemexpress.com However, the full scope of their effects on complex biological systems remains largely unexplored. Future research will need to adopt a systems biology approach to comprehensively map the broader impacts of these compounds. researchgate.netnih.gov
This involves moving beyond a single target and pathway to understand the network-level effects. The "chemical genetics" approach, which uses small molecules as probes to perturb and study biological systems, is central to this endeavor. nih.govplos.org By treating cells or organisms with this compound and its derivatives, researchers can use a variety of "omics" technologies to gather system-wide data:
By integrating this multi-omics data, researchers can construct network models to understand how the initial interaction of this compound with its target (e.g., TLR7) propagates through cellular signaling and metabolic pathways. researchgate.netplos.org This approach can reveal unexpected downstream consequences, identify potential off-target effects, and uncover novel therapeutic applications. For instance, a systems-level analysis could illuminate the full cascade of immune responses triggered by the compound or reveal metabolic vulnerabilities in bacteria that are exposed to it, providing a more holistic understanding of its biological impact. plos.orgnih.gov
Compound Names Mentioned
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N2-phenoxyacetylguanosine derivatives, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : this compound is typically synthesized via phosphoramidite chemistry. For example, 5′-O-(dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-N2-phenoxyacetylguanosine is reacted with N,N-dimethyl-S-(2,4-dichlorobenzyl) phosphorothioamidite in anhydrous acetonitrile under argon. Optimization involves controlling stoichiometry (1:1.2 molar ratio of nucleoside to amidite) and reaction time (3–4 hours at 25°C). Purity (>90%) is confirmed by ³¹P NMR and HRMS .
Q. How should researchers characterize the purity and structural integrity of this compound derivatives post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- ³¹P NMR : To confirm phosphoramidite incorporation (δ 180–173 ppm for thiophosphoramidites) .
- HPLC (C18 reverse-phase) : For purity assessment, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid .
- HRMS : To validate molecular weight (e.g., C54H62N6O9SiPSCl2: calcd. 1099.3177, observed 1099.3166) .
Q. What storage conditions ensure the stability of this compound derivatives for long-term use?
- Methodological Answer : Store under inert gas (argon) at –20°C in anhydrous solvents (e.g., acetonitrile or DMF) to prevent hydrolysis. Stability under these conditions is inferred from analogous guanosine derivatives, though decomposition pathways (e.g., phenoxyacetyl group cleavage) require empirical validation .
Advanced Research Questions
Q. How does the phenoxyacetyl protecting group influence the reactivity of guanosine in solid-phase RNA oligonucleotide synthesis?
- Methodological Answer : The phenoxyacetyl group enhances solubility in organic solvents (critical for automated synthesis) and prevents undesired side reactions at the N2 position. Comparative studies using other acyl groups (e.g., isobutyryl) show that phenoxyacetyl improves coupling efficiency (95–98%) in phosphoramidite-based RNA synthesis . Mechanistic studies involve monitoring coupling kinetics via ³¹P NMR to assess activation by tetrazole derivatives .
Q. What experimental strategies can resolve contradictions in reported stability data for this compound under oxidative conditions?
- Methodological Answer : Perform controlled oxidation assays (e.g., H₂O₂ in aqueous buffer, pH 7.4) with LC-MS monitoring. Compare degradation products (e.g., N2-formylguanosine) to reference standards. Conflicting data may arise from solvent polarity or trace metal contaminants; use chelating agents (EDTA) to isolate variables .
Q. How can this compound be used to probe RNA structure-function relationships via QSAR or chemical footprinting?
- Methodological Answer : Incorporate the derivative into RNA oligos via solid-phase synthesis, then apply:
- QSAR : Measure thermodynamic stability (Tm) and correlate with steric/electronic parameters of the phenoxyacetyl group.
- Chemical Footprinting : Use hydroxyl radical cleavage or SHAPE (Selective 2′-Hydroxyl Acylation and Profiling) to map RNA conformational changes induced by the modified base .
Q. What are the challenges in scaling up this compound synthesis for large-scale RNA production, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Purification : Replace silica gel chromatography with preparative HPLC for higher throughput.
- Cost : Optimize protecting group strategies (e.g., tert-butyldimethylsilyl vs. acetyl) to reduce reagent expenses.
- Yield : Use continuous-flow reactors to enhance reproducibility in phosphoramidite coupling steps .
Methodological Notes
- Contradictions in Evidence : While provides stability data for analogous compounds, direct decomposition pathways for this compound remain unverified. Researchers should conduct accelerated stability testing under varied pH/temperature conditions .
- Unreliable Sources : Commercial data (e.g., pricing, bulk availability) from platforms like BenchChem are excluded per the research focus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
